molecular formula C15H15NO3S B5684192 4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid

4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid

Cat. No.: B5684192
M. Wt: 289.4 g/mol
InChI Key: FZTKIQAPFPFYGX-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with 4,5-dimethyl-2-aminothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar reactivity but lacking the additional functional groups.

    4-methylbenzoyl chloride: A precursor used in the synthesis of the target compound.

    2-aminothiophene derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-8-4-6-11(7-5-8)13(17)16-14-12(15(18)19)9(2)10(3)20-14/h4-7H,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTKIQAPFPFYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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